3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- is a complex organic compound with a unique structure that includes a triazolone ring, a benzofuran moiety, and a cyclopropylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolone ring, the introduction of the benzofuran moiety, and the attachment of the cyclopropylcarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like automated processing and high-throughput experimentation can be employed to streamline the synthesis and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolone derivatives and benzofuran-containing molecules. Examples are:
- 3H-1,2,4-Triazol-3-one derivatives with different substituents.
- Benzofuran derivatives with varying functional groups.
Uniqueness
The uniqueness of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H30N4O3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)32-28(34)31(26(29-32)15-19-11-13-30(17-19)27(33)21-3-4-21)24-8-5-20(6-9-24)22-7-10-25-23(16-22)12-14-35-25/h5-10,12,14,16,18-19,21H,3-4,11,13,15,17H2,1-2H3 |
InChI Key |
CNYAWFROFKYOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.